3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC15739002
Molecular Formula: C10H11F3N2
Molecular Weight: 216.20 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine -](/images/structure/VC15739002.png)
Specification
Molecular Formula | C10H11F3N2 |
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Molecular Weight | 216.20 g/mol |
IUPAC Name | 3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C10H11F3N2/c11-10(12,13)9-7(3-1-6-15-9)8-4-2-5-14-8/h1,3,6,8,14H,2,4-5H2/t8-/m1/s1 |
Standard InChI Key | VYIOPASXUJQCER-MRVPVSSYSA-N |
Isomeric SMILES | C1C[C@@H](NC1)C2=C(N=CC=C2)C(F)(F)F |
Canonical SMILES | C1CC(NC1)C2=C(N=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine, reflects its stereospecific configuration. The pyridine ring (C5H5N) serves as the central aromatic system, with a trifluoromethyl (-CF3) group at position 2 and a (2R)-pyrrolidine substituent at position 3. Key structural features include:
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Stereochemistry: The (2R) configuration of the pyrrolidine nitrogen ensures enantioselective binding to chiral biological targets.
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Aromaticity: The pyridine ring’s electron-deficient nature facilitates π-π stacking interactions in protein binding pockets .
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Electron-Withdrawing Effects: The -CF3 group induces strong electron-withdrawing effects, modulating the compound’s reactivity and solubility.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C10H11F3N2 | |
Molecular Weight | 216.20 g/mol | |
InChI Key | VYIOPASXUJQCER-MRVPVSSYSA-N | |
LogP (Predicted) | 1.8 ± 0.3 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure:
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¹H NMR (400 MHz, CDCl3): δ 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (d, J = 7.6 Hz, 1H, pyridine-H), 3.45–3.35 (m, 1H, pyrrolidine-H), 2.95–2.80 (m, 2H, pyrrolidine-H).
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MS (ESI+): m/z 217.1 [M+H]+.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via two primary methods:
Route 1: Nucleophilic Substitution
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Starting Materials: 2-Chloro-3-(trifluoromethyl)pyridine and (2R)-pyrrolidine.
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Conditions: Reflux in dimethylformamide (DMF) with K2CO3 (12 h, 110°C).
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Yield: 62% after column chromatography.
Route 2: Catalytic Coupling
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Catalyst: Pd(OAc)2/Xantphos.
Table 2: Synthesis Comparison
Method | Yield (%) | Purity (%) | Key Advantage |
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Nucleophilic | 62 | 95 | Cost-effective |
Catalytic Coupling | 78 | 99 | High stereochemical control |
Scalability Challenges
Large-scale production faces hurdles due to:
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Pyrrolidine Instability: Degradation under prolonged heating necessitates inert atmospheres.
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CF3 Group Reactivity: Side reactions with polar aprotic solvents limit solvent choice.
Biological Activity and Mechanism
PARP7 Inhibition
The compound exhibits inhibitory activity against poly(ADP-ribose) polymerase 7 (PARP7), a therapeutic target in oncology:
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Mechanism: Competitive binding to the NAD+ pocket via hydrogen bonding with Ser904 and π-stacking with Tyr907 .
Applications in Drug Development
Oncology
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PARP7-Driven Cancers: Preclinical models show tumor regression in non-small cell lung cancer (NSCLC) xenografts at 10 mg/kg/day .
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Combination Therapy: Synergizes with immune checkpoint inhibitors by reducing tumoral IFN-γ resistance .
Central Nervous System (CNS) Disorders
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Blood-Brain Barrier Penetration: LogP (1.8) and polar surface area (45 Ų) predict moderate CNS availability.
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Neuroinflammation: Suppresses NLRP3 inflammasome in microglial cells (IC50 = 5 μM).
Comparative Analysis with Structural Analogs
Table 3: Bioactivity Comparison
Future Directions
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